molecular formula C20H27N3OS B6546439 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole CAS No. 897483-78-2

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole

Cat. No. B6546439
CAS RN: 897483-78-2
M. Wt: 357.5 g/mol
InChI Key: BTCHYUMHYSNLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole (abbreviated as 2-CBP) is a heterocyclic compound containing a piperazine ring and a benzothiazole ring. It is a relatively new compound that is gaining attention in the scientific community due to its potential uses in medicinal and laboratory applications.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been studied for its potential use as an anti-inflammatory, antifungal, and antibacterial agent. It has also been studied for its potential use as an anticancer drug, and for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is not yet fully understood. However, it is believed that this compound is able to modulate the activity of certain proteins and enzymes, which in turn can affect the activity of various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain types of bacteria and fungi, and inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have antioxidant and neuroprotective effects, and to modulate the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is its low toxicity. This makes it a safe and effective compound for use in laboratory experiments. Additionally, this compound is relatively easy to synthesize, and can be synthesized in a variety of ways. However, this compound is not yet widely used in laboratory experiments, and its exact mechanism of action is still not completely understood.

Future Directions

The potential future applications of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole are numerous. It could be used as an anti-inflammatory, antifungal, and antibacterial agent. It could also be used as an anticancer drug, and for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. Finally, this compound could be studied for its potential use in the development of new drugs, such as antibiotics, antivirals, and antifungals.

Synthesis Methods

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole can be synthesized in several ways. One method involves the reaction of 4-chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride with cyclohexanecarboxylic acid in the presence of sodium amide. After the reaction is complete, the product is isolated and purified by column chromatography.

properties

IUPAC Name

cyclohexyl-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-14-12-15(2)18-17(13-14)25-20(21-18)23-10-8-22(9-11-23)19(24)16-6-4-3-5-7-16/h12-13,16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCHYUMHYSNLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.